(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S2/c1-27-9-8-20-14-7-6-11(29(18,25)26)10-15(14)28-17(20)19-16(22)12-4-2-3-5-13(12)21(23)24/h2-7,10H,8-9H2,1H3,(H2,18,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXMMQZUEYLFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 366.4 g/mol. The structure features a benzothiazole core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives, including this compound, exhibit significant antitumor properties. In vitro tests have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity and BrdU proliferation assays.
- IC50 Values : The compound showed IC50 values ranging from 2.12 µM to 6.48 µM across different cell lines, indicating potent antitumor activity ( ).
Table 1: Antitumor Activity of (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
| Cell Line | IC50 Value (µM) | Assay Type |
|---|---|---|
| A549 | 2.12 | MTS |
| HCC827 | 5.13 | MTS |
| NCI-H358 | 0.85 | MTS |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Methodology : Broth microdilution methods were used to determine minimum inhibitory concentrations (MICs).
Table 2: Antimicrobial Activity of (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
| Organism | MIC Value (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
The mechanisms through which this compound exerts its effects are still under investigation, but several hypotheses have emerged:
- DNA Interaction : It is suggested that the compound may bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit certain enzymes involved in folate synthesis, which may contribute to its antitumor effects.
- Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer indicated that patients treated with benzothiazole derivatives showed improved survival rates compared to control groups ( ).
- Antimicrobial Resistance : Research has shown that compounds like this one can be effective against antibiotic-resistant strains of bacteria, making them valuable in the fight against infectious diseases ( ).
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related benzo[d]thiazol derivatives is presented below, focusing on substituent effects and molecular properties.
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Effects on Hydrophilicity: The target compound’s 2-methoxyethyl group (ether chain) likely enhances water solubility compared to allyl (–3) or ethyl () substituents, which are more hydrophobic.
Methylsulfonyl groups (–4) introduce steric bulk and polarizability, which may alter binding kinetics compared to sulfamoyl or nitro substituents.
In contrast, the E-isomer () may adopt a less favorable geometry for binding.
Research Implications and Limitations
- Pharmacological Potential: Analogous compounds () demonstrate antimicrobial and enzyme-inhibitory activities, suggesting the target compound may share similar mechanisms.
- Data Gaps : Physical properties (e.g., melting point, solubility) and in vitro/in vivo data are absent in the provided evidence, limiting a full structure-activity relationship (SAR) analysis.
Q & A
Q. What are the key synthetic steps and critical parameters for synthesizing (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide?
The synthesis typically involves:
- Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under reflux conditions (e.g., 80°C in DMF for 12 hours) to generate the benzo[d]thiazole scaffold .
- Functional Group Introduction : Sequential reactions to add the methoxyethyl, sulfamoyl, and nitrobenzamide groups. Sulfamoylation often requires low temperatures (0–5°C) and anhydrous solvents like dichloromethane (DCM) to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields typically ranging from 65% to 78% depending on step optimization . Critical parameters include strict temperature control, solvent selection (e.g., DMF for polar intermediates), and inert atmospheres to avoid oxidation of sensitive groups .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the Z-configuration by analyzing coupling constants and spatial arrangement of substituents (e.g., methoxyethyl group resonance at δ 3.4–3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak matching theoretical mass) and detects impurities .
- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonamide (S=O stretch at ~1350 cm⁻¹) and nitro (N-O stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while DCM minimizes unwanted nucleophilic side reactions during sulfamoylation .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate cyclization and coupling steps .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) to control exothermic reactions during nitrobenzamide conjugation . Example: A study achieved 85% yield by replacing DMF with acetonitrile in the thiazole formation step, reducing decomposition .
Q. What methodologies address contradictions in reported biological activity data?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins). Validate activity using orthogonal assays (e.g., fluorescence polarization and SPR for binding kinetics) .
- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via HPLC to confirm intact structure .
- Negative Controls : Include structurally similar but inactive analogs to rule off-target effects .
Q. How does the Z-configuration influence reactivity and biological interactions?
The Z-isomer’s stereochemistry:
- Steric Effects : The methoxyethyl group’s orientation in the Z-form creates a planar arrangement, facilitating π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition) .
- Hydrogen Bonding : The nitrobenzamide moiety adopts a conformation that enhances hydrogen bonding with catalytic lysine residues, as shown in molecular docking studies .
- Reactivity : The Z-configuration stabilizes the thiazole ring against hydrolysis under acidic conditions compared to the E-isomer .
Q. What computational methods predict target interactions and guide derivative design?
- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., kinases) over 100 ns trajectories to assess stability of ligand-receptor complexes .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for functionalization (e.g., adding electron-withdrawing groups to enhance sulfamoyl reactivity) .
- QSAR Models : Correlate substituent modifications (e.g., methoxyethyl vs. ethoxyethyl) with bioactivity trends to prioritize derivatives .
Q. How do structure-activity relationship (SAR) studies inform the design of derivatives?
Key SAR findings include:
- Sulfamoyl Group : Critical for enzyme inhibition (e.g., IC₅₀ = 0.8 µM against MMP-9 vs. >10 µM for des-sulfamoyl analogs) .
- Methoxyethyl Chain : Longer chains (e.g., ethoxyethyl) reduce solubility but improve membrane permeability in cell-based assays .
- Nitrobenzamide : Replacement with cyano groups retains activity but alters metabolic stability . Example: A derivative with a piperidine-sulfonamide group showed 10-fold higher potency in anti-inflammatory assays, guided by MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
